molecular formula C20H15F6NO3 B3015677 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone CAS No. 2034597-44-7

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone

Cat. No. B3015677
CAS RN: 2034597-44-7
M. Wt: 431.334
InChI Key: FFKXHVRLUPREED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the benzodioxole and phenyl rings. The trifluoromethyl groups could be introduced through a halogen exchange reaction .


Molecular Structure Analysis

The presence of the benzodioxole and phenyl rings suggests that the compound may exhibit aromaticity. The electron-withdrawing trifluoromethyl groups may influence the electron density and reactivity of the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines, ethers, and aromatic compounds. For example, the pyrrolidine ring could participate in acid-base reactions, while the benzodioxole and phenyl rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups. In general, compounds containing aromatic rings and amine groups are often solid at room temperature and have relatively high boiling points .

Scientific Research Applications

Synthesis and Crystal Structure

A study involving the synthesis and structural characterization of related compounds, such as boric acid ester intermediates with benzene rings, highlights a process involving a three-step substitution reaction. These compounds' structures were confirmed using various spectroscopic methods and X-ray diffraction. The study further conducted density functional theory (DFT) calculations to analyze the molecular structures, revealing that the optimized molecular structures are consistent with the crystal structures determined by X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals were investigated, uncovering some physicochemical properties of these compounds (Huang et al., 2021).

Thermally Activated Delayed Fluorescence

Research on thermally activated delayed fluorescent (TADF) emitters has been conducted to explore blue emission color. Compounds such as Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and derivatives were investigated for their efficiency as TADF emitters, showing high quantum efficiencies in blue TADF devices. These findings are significant for potential applications in display and lighting technologies (Kim, Choi, & Lee, 2016).

Antimicrobial Activity

Another area of research includes the synthesis of compounds for antimicrobial activity. Derivatives of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone have been synthesized and shown to possess significant antimicrobial properties. These compounds could serve as potential leads for the development of new antimicrobial agents, providing a foundation for further pharmacological studies (Kumar et al., 2012).

Drug-likeness and Microbial Investigation

A study focused on synthesizing a library of compounds derived from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The synthesized compounds displayed good to moderate activity against bacterial strains, with some showing better antimycobacterial agents compared to standard drugs. This research underscores the potential drug-likeness properties of these compounds (Pandya et al., 2019).

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6NO3/c21-19(22,23)14-5-13(6-15(8-14)20(24,25)26)18(28)27-4-3-12(9-27)11-1-2-16-17(7-11)30-10-29-16/h1-2,5-8,12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXHVRLUPREED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.